REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](Br)=[N:4][CH:5]=[CH:6][CH:7]=1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[CH:17]1(B(O)O)[CH2:19][CH2:18]1>C1(C)C=CC=CC=1.O.CCOC(C)=O.C([O-])(=O)C.C([O-])(=O)C.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[Cl:1][C:2]1[C:3]([CH:17]2[CH2:19][CH2:18]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4,9.10.11|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=CC1)Br
|
Name
|
potassium phosphate tribasic
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
0.243 g
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was sonicated for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
was heated into a pre
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2 hours more
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered on a pad of Arbocel® under a stream of nitrogen
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with aqueous citric acid (10%, 3×25.0 mL)
|
Type
|
ADDITION
|
Details
|
the aqueous layer basified again with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (100.0 mL)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with TBME (3×20.0 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed once more with aqueous citric acid (10%, 25.0 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CC1)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.02 mmol | |
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 123.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |